![molecular formula C8H11N3O B3019566 [3-(Aminomethyl)phenyl]urea CAS No. 218300-41-5](/img/structure/B3019566.png)

[3-(Aminomethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

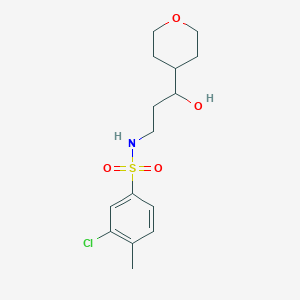

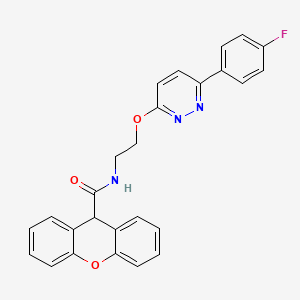

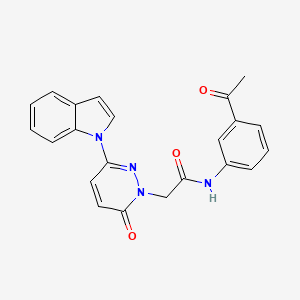

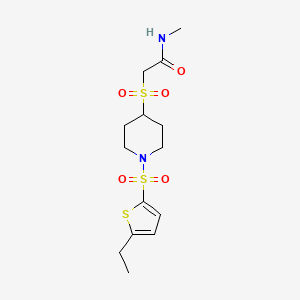

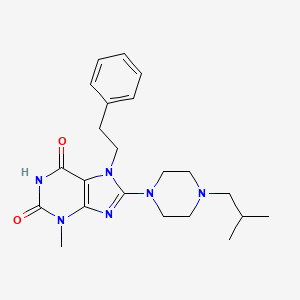

“[3-(Aminomethyl)phenyl]urea” is a biochemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for proteomics research .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could include this compound, involves the treatment of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .Molecular Structure Analysis

The InChI code for this compound is1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .

Applications De Recherche Scientifique

Chemical Structure Analysis : A study explored the chemical structure of carbamoylated 2‐phenylaminopyridines, which are related to [3-(Aminomethyl)phenyl]urea. The research demonstrated the reaction behavior of 2-phenylaminopyridine with electrophiles, contributing to the understanding of the chemical properties of similar urea compounds (Mørkved, 1986).

Cytokinin-like Activity in Plants : Urea derivatives, including those similar to this compound, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research provides insights into the potential agricultural applications of these compounds (Ricci & Bertoletti, 2009).

Anion Recognition and Photophysical Studies : Functionalized phenyl urea and thiourea derivatives, closely related to this compound, have been synthesized and studied for their anion recognition properties. This research contributes to the understanding of the electronic properties of these compounds (Singh et al., 2016).

Peptidomimetic Ligands in Biochemistry : A (3-aminomethyl-phenyl)-urea scaffold was designed to mimic specific peptide sequences recognized by a protein domain (Grb2-SH2). This study highlights the potential of urea derivatives in the design of peptidomimetic ligands for targeted biochemical interactions (Schoepfer et al., 1998).

Anticancer Drug Development : Research on urea derivatives, including those structurally similar to this compound, has shown potential in anticancer drug development. The study focused on synthesizing and evaluating the cytotoxic activity of these compounds against cancer cell lines (Purwanto et al., 2020).

Soil Microbial Communities and Herbicides : The effect of phenylurea herbicides on soil microbial communities was examined, providing insights into the ecological impact of such compounds. This research is crucial for understanding the environmental effects of urea-based herbicides (El Fantroussi et al., 1999).

Inhibition of Translation Initiation in Cancer Therapy : Symmetrical N,N'-diarylureas, similar to this compound, were identified as activators of a specific kinase involved in protein synthesis inhibition, demonstrating their potential as anti-cancer agents (Denoyelle et al., 2012).

Safety and Hazards

The safety information for [3-(Aminomethyl)phenyl]urea indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

While there is limited information on the specific future directions for [3-(Aminomethyl)phenyl]urea, urea derivatives are being increasingly used in various research fields such as medicinal chemistry, agrochemistry, and petrochemistry . Therefore, it is likely that future research will continue to explore the potential applications of this compound and other urea derivatives in these areas.

Mécanisme D'action

Target of Action

The primary targets of [3-(Aminomethyl)phenyl]urea are Nitric oxide synthases . These enzymes are responsible for the production of nitric oxide, a critical cellular signaling molecule .

Mode of Action

It is known to interact with its targets, the nitric oxide synthases, and potentially modulate their activity .

Biochemical Pathways

Given its interaction with nitric oxide synthases, it may influence the nitric oxide signaling pathway .

Result of Action

Given its interaction with Nitric oxide synthases, it may influence cellular processes regulated by nitric oxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain microorganisms in soil or animal fecal matter can affect the hydrolysis of urea . Additionally, the use of urease inhibitors can reduce ammonia emissions, a process influenced by environmental conditions .

Propriétés

IUPAC Name |

[3-(aminomethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRLPFDNAPTGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)

![N-(2-chlorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B3019495.png)

![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)